molecular formula C28H18Br2 B14809764 10,10-Dibromo-9,9-bianthryl

10,10-Dibromo-9,9-bianthryl

Cat. No.: B14809764
M. Wt: 514.2 g/mol
InChI Key: VBHHADKRORNMHZ-UHFFFAOYSA-N
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Description

10,10-Dibromo-9,9-bianthryl: is an organic compound with the molecular formula C28H16Br2. It is a derivative of bianthracene, where two bromine atoms are substituted at the 10th position on each anthracene unit. This compound is known for its unique structural properties and is often used as a precursor in the synthesis of graphene nanoribbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10,10-Dibromo-9,9-bianthryl can be synthesized by brominating 9,9-bianthracene. The reaction typically involves the use of bromine in a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 10th position .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 10,10-Dibromo-9,9-bianthryl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 10,10-Dibromo-9,9-bianthryl primarily involves its ability to undergo polymerization and cyclodehydrogenation. The bromine atoms are first removed, forming reactive intermediates that polymerize to form polyanthracene chains. These chains then undergo cyclodehydrogenation to form graphene nanoribbons. The metal substrate plays a crucial role in facilitating these reactions by stabilizing the intermediates and providing the necessary catalytic environment .

Comparison with Similar Compounds

  • 9,10-Dibromoanthracene
  • 2,6-Dibromonaphthalene
  • 1,3,6,8-Tetrabromopyrene
  • 4,4′-Dibromobiphenyl

Comparison: 10,10-Dibromo-9,9-bianthryl is unique due to its ability to form well-ordered graphene nanoribbons with precise atomic structures. Unlike other brominated aromatic compounds, it offers a higher degree of control over the resulting nanostructures, making it highly valuable for advanced material synthesis .

Properties

Molecular Formula

C28H18Br2

Molecular Weight

514.2 g/mol

IUPAC Name

10-(10H-anthracen-9-ylidene)-9,9-dibromoanthracene

InChI

InChI=1S/C28H18Br2/c29-28(30)24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-20-11-3-1-9-18(20)17-19-10-2-4-12-21(19)26/h1-16H,17H2

InChI Key

VBHHADKRORNMHZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=C3C4=CC=CC=C4C(C5=CC=CC=C53)(Br)Br)C6=CC=CC=C61

Origin of Product

United States

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